molecular formula C8H2BrClF3NO2S B1415951 5-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1807047-58-0

5-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1415951
CAS No.: 1807047-58-0
M. Wt: 348.52 g/mol
InChI Key: SKWOKOXOCRMZCQ-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C8H2BrClF3NO2S It is characterized by the presence of bromine, cyano, trifluoromethyl, and sulfonyl chloride functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzene derivative followed by the introduction of cyano and trifluoromethyl groups. The final step involves the sulfonylation reaction using chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The bromine atom can be oxidized to form bromine-containing derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Amines: Formed by the reduction of the cyano group.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique functional groups make it suitable for applications requiring chemical resistance and stability.

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the sulfonyl chloride group, which can react with nucleophiles. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Comparison: Compared to its analogs, 5-Bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of the cyano group, which can impart different reactivity and properties. The cyano group can participate in additional reactions, such as nucleophilic addition or reduction, providing more versatility in synthetic applications.

Properties

IUPAC Name

5-bromo-3-cyano-2-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-5-1-4(3-14)7(8(11,12)13)6(2-5)17(10,15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWOKOXOCRMZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(F)(F)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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